Art-IN-1 vs. TIQ-A: 917-Fold Selectivity Shift for TNKS2 and 2.3-Fold Shift for PARP2
Art-IN-1 demonstrates a profound selectivity shift away from the poly-ART TNKS2 relative to its parent scaffold TIQ-A. While TIQ-A potently inhibits TNKS2 with an IC50 of 0.024 µM (24 nM) , Art-IN-1 exhibits a markedly reduced potency of 22 µM against the same target, representing a 917-fold decrease in inhibitory activity . For PARP2, the shift is more moderate but still significant: TIQ-A's IC50 is 0.45 µM (450 nM) [1], whereas Art-IN-1's IC50 is 19 µM, reflecting a 42-fold reduction in potency . This intentional reduction in poly-ART activity is the cornerstone of Art-IN-1's engineered selectivity profile.
| Evidence Dimension | IC50 for TNKS2 inhibition |
|---|---|
| Target Compound Data | 22 µM |
| Comparator Or Baseline | TIQ-A: 0.024 µM (24 nM) |
| Quantified Difference | 917-fold decrease in potency |
| Conditions | In vitro enzymatic assay; recombinant human TNKS2 catalytic domain |
Why This Matters
This dramatic reduction in TNKS2 potency ensures that Art-IN-1 does not confound mono-ART studies with unintended poly-ART inhibition, a critical requirement for experiments targeting PARP10/15-dependent pathways.
- [1] Narwal, M., Koivunen, J., Haikarainen, T., Obaji, E., Legala, O. E., Venkannagari, H., ... & Lehtiö, L. (2014). Discovery of tankyrase inhibiting flavones with increased potency and selectivity. Journal of Medicinal Chemistry, 57(18), 7750-7768. View Source
